molecular formula C14H15NO2 B3022940 2-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester CAS No. 3274-63-3

2-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No.: B3022940
CAS No.: 3274-63-3
M. Wt: 229.27 g/mol
InChI Key: ITWKYSAIWTTWLJ-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester (MPPCAE) is an organic compound that has been studied for its potential applications in a variety of scientific fields. MPPCAE is a colorless solid with a molecular weight of 232.3 g/mol and a melting point of around 50°C. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is synthesized from the reaction of 2-methyl-4-phenylpyrrole and ethyl chloroformate. In recent years, MPPCAE has been researched for its possible applications in the fields of medicinal chemistry, biochemistry, and pharmacology due to its unique structure and properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Hantzsch Pyrrole Synthesis : This compound can be synthesized via the Hantzsch synthesis, which is significant in the preparation of pyrrole derivatives. Ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids are typically obtained through this method (Roomi & Macdonald, 1970).

  • Structural and Conformational Studies : Studies on similar compounds, such as chromane derivatives, have been conducted to understand their structural and conformational characteristics. These studies utilize techniques like IR, NMR spectroscopy, and X-ray analysis (Ciolkowski et al., 2009).

Applications in Sensing and Detection

  • Colorimetric Chemosensors : Certain derivatives of this compound are used in colorimetric chemosensors for the detection of metal ions like Cu2+, Zn2+, and Co2+. These sensors exhibit color changes in the presence of specific ions, demonstrating their potential in environmental and biological sensing applications (Aysha et al., 2021).

Advanced Material Science

  • Molecular Structure Analysis : The molecular structure of similar pyrrole derivatives has been studied using techniques such as ab initio and DFT calculations. This research is crucial for understanding the properties of these compounds and their potential applications in material science (Patel et al., 2013).

  • X-Ray Powder Diffraction Data : For related compounds, X-ray powder diffraction data have been reported, which is important for identifying and characterizing new materials in pharmaceutical and material science research (Wang et al., 2017).

Properties

IUPAC Name

ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)13-10(2)15-9-12(13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWKYSAIWTTWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282282
Record name MLS002639046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3274-63-3
Record name MLS002639046
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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